2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Overview
Description
2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is an organic compound with the molecular formula C12H16ClNO3 It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a propanamide moiety
Mechanism of Action
Target of Action
A similar compound, 2-chloro-3′,4′-dimethoxybenzil, is known to specifically inhibit human carboxylesterase-2 (hce-2) . Carboxylesterases are enzymes that hydrolyze esters and amides, playing a crucial role in drug metabolism and detoxification.
Mode of Action
If it acts similarly to 2-chloro-3′,4′-dimethoxybenzil, it may inhibit the action of carboxylesterase-2, preventing the breakdown of certain substances in the body .
Biochemical Pathways
Given its potential inhibition of carboxylesterase-2, it could impact pathways involving the metabolism of drugs and xenobiotics .
Result of Action
If it inhibits carboxylesterase-2 like 2-Chloro-3′,4′-dimethoxybenzil, it could potentially alter the metabolism of certain substances in the body .
Biochemical Analysis
Biochemical Properties
2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with human carboxylesterase-2 (hCE-2), where this compound acts as a specific inhibitor . This enzyme is involved in the hydrolysis of ester and amide bonds in various substrates, and its inhibition can lead to altered metabolic processes. The nature of this interaction involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of human carboxylesterase-2 by this compound can lead to the accumulation of ester and amide substrates within the cell, thereby affecting metabolic flux and energy production . Additionally, changes in gene expression related to metabolic enzymes and transporters have been observed, indicating a broader impact on cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of human carboxylesterase-2, leading to enzyme inhibition . This binding interaction is facilitated by the chloro and dimethoxyphenyl groups, which enhance the affinity of the compound for the enzyme. The inhibition of the enzyme results in decreased hydrolysis of ester and amide bonds, thereby altering the metabolic pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its inhibitory activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of metabolic flux and gene expression. The degradation products of this compound may also contribute to its overall biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits human carboxylesterase-2 without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with human carboxylesterase-2 . The inhibition of this enzyme leads to changes in the hydrolysis of ester and amide substrates, affecting metabolic flux and the levels of various metabolites. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver, where it exerts its inhibitory effects on human carboxylesterase-2. The localization and accumulation of the compound are influenced by its chemical properties, including its hydrophobicity and affinity for specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with human carboxylesterase-2 . Additionally, targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further influencing its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves the reaction of 3,4-dimethoxyphenethylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4-dimethoxybenzil: A related compound with similar structural features but different functional groups.
trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene: Another compound with a similar aromatic ring structure but different substituents.
Uniqueness
2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-9(14)13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWIZVNHBDQQKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955708 | |
Record name | 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34164-16-4 | |
Record name | Propionamide, 2-chloro-N-(3,4-dimethoxyphenethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034164164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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